molecular formula C22H26N2O4 B4033913 (2,5-Dimethylpiperazine-1,4-diyl)bis[(4-methoxyphenyl)methanone]

(2,5-Dimethylpiperazine-1,4-diyl)bis[(4-methoxyphenyl)methanone]

Cat. No.: B4033913
M. Wt: 382.5 g/mol
InChI Key: AZMOSTHTZDELHJ-UHFFFAOYSA-N
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Description

(2,5-Dimethylpiperazine-1,4-diyl)bis[(4-methoxyphenyl)methanone] is a complex organic compound that features a piperazine ring substituted with two methyl groups and two methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylpiperazine-1,4-diyl)bis[(4-methoxyphenyl)methanone] typically involves the reaction of 2,5-dimethylpiperazine with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylpiperazine-1,4-diyl)bis[(4-methoxyphenyl)methanone] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a catalyst for halogenation reactions.

Major Products Formed

Scientific Research Applications

(2,5-Dimethylpiperazine-1,4-diyl)bis[(4-methoxyphenyl)methanone] has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethylpiperazine-1,4-diyl)bis[(4-methoxyphenyl)methanone] involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Cyclen-based compounds: Used as amyloid modifiers and inhibitors.

Uniqueness

(2,5-Dimethylpiperazine-1,4-diyl)bis[(4-methoxyphenyl)methanone] is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields .

Properties

IUPAC Name

[4-(4-methoxybenzoyl)-2,5-dimethylpiperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15-13-24(22(26)18-7-11-20(28-4)12-8-18)16(2)14-23(15)21(25)17-5-9-19(27-3)10-6-17/h5-12,15-16H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMOSTHTZDELHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)C2=CC=C(C=C2)OC)C)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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